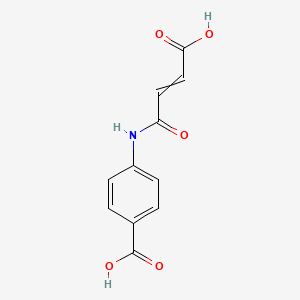

4-(3-Carboxyprop-2-enamido)benzoic acid

Description

Contextualization within Organic Chemistry and Interdisciplinary Sciences

Within the realm of organic chemistry, 4-(3-Carboxyprop-2-enamido)benzoic acid and its derivatives serve as valuable building blocks and intermediates in the synthesis of more complex molecules. The presence of multiple functional groups—two carboxylic acids and an amide—provides several reaction sites, allowing for a wide range of chemical transformations. This adaptability makes it a compound of interest in the development of novel materials and functional polymers. For instance, polymers incorporating benzoic acid derivatives can exhibit desirable properties such as thermal stability and mechanical strength, rendering them suitable for applications in coatings, adhesives, and composite materials ontosight.ai.

The significance of this compound extends into interdisciplinary fields, most notably medicinal chemistry. Benzoic acid and its derivatives have a long history of application in pharmaceuticals, known for their antimicrobial and antifungal properties wikipedia.orgbyjus.comchemicalbook.commdpi.com. The structural motif of 4-(3-Carboxyprop-2-enamido)benzoic acid is being explored in the design and synthesis of new therapeutic agents. Researchers are investigating derivatives of this and similar structures for their potential as inhibitors of enzymes implicated in various diseases. For example, related sulfonamidobenzoic acid derivatives have been synthesized and evaluated for their antiviral properties, specifically as inhibitors of the enterovirus life cycle mdpi.com. Furthermore, other benzoic acid derivatives are being studied as potential antagonists for receptors involved in inflammatory diseases and neuropathic pain nih.govnih.gov.

Nomenclature and Isomeric Considerations for 4-(3-Carboxyprop-2-enamido)benzoic acid

A precise understanding of a chemical compound's identity is foundational to scientific inquiry. This section examines the naming conventions and the isomeric possibilities of 4-(3-Carboxyprop-2-enamido)benzoic acid.

The structure of 4-(3-Carboxyprop-2-enamido)benzoic acid allows for the existence of stereoisomers, specifically geometric isomers due to the carbon-carbon double bond in the propenamido moiety. These are designated as the (E)- and (Z)-isomers, which differ in the spatial arrangement of the substituents around the double bond. The (Z)-isomer is also referred to as the cis-isomer, while the (E)-isomer is the trans-isomer.

The (Z)-isomer, specifically named (Z)-4-(3-Carboxyacrylamido)benzoic acid, is a commercially available research chemical cymitquimica.com. The distinct geometry of these isomers can lead to different physical properties and biological activities, a common phenomenon among geometric isomers arabjchem.org. While the provided name "4-(3-Carboxyprop-2-enamido)benzoic acid" does not specify the stereochemistry, it is crucial for researchers to consider and identify the specific isomer being used or synthesized to ensure the reproducibility and accuracy of their findings.

Structural isomers, which have the same molecular formula but different connectivity of atoms, are also possible. For example, 3-(3-Carboxy-acryloylamino)-benzoic acid is a structural isomer where the substituent is attached to the meta position of the benzoic acid ring instead of the para position parchem.com. Other structural variations could include isomers like 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, which can be formed under certain reaction conditions from related starting materials mdpi.com.

The systematic name for 4-(3-Carboxyprop-2-enamido)benzoic acid according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature helps in its unambiguous identification. Depending on the specific isomer, the name will include the (E) or (Z) designator. For instance, the (Z)-isomer is systematically named (Z)-4-(3-carboxyacrylamido)benzoic acid cymitquimica.com. Alternative names found in chemical literature and databases include 4-(3-CARBOXY-ACRYLOYLAMINO)-BENZOIC ACID chemicalbook.com.

To facilitate precise identification and retrieval of information from databases, several chemical identifiers are assigned to this compound.

| Identifier Type | Identifier for (Z)-isomer |

| CAS Number | 5432-04-2 cymitquimica.com |

| Molecular Formula | C11H9NO5 chemicalbook.com |

| Molecular Weight | 235.19 g/mol cymitquimica.comchemicalbook.com |

These identifiers are essential for researchers to accurately locate data and publications related to this specific chemical entity.

Current Research Landscape and Emerging Academic Significance

The current research landscape for 4-(3-Carboxyprop-2-enamido)benzoic acid and its analogs is dynamic, with a growing number of studies exploring its potential in various scientific disciplines. Its role as a versatile scaffold for the synthesis of novel compounds is a significant driver of this interest.

In medicinal chemistry, the focus is on designing and synthesizing derivatives with specific biological activities. By modifying the core structure of 4-(3-Carboxyprop-2-enamido)benzoic acid, scientists aim to develop new drug candidates. For instance, research into related sulfonamido benzoic acid derivatives has yielded compounds with potent antagonistic activity against receptors implicated in acute lung injury, highlighting the therapeutic potential of this class of molecules nih.govresearchgate.net.

In materials science, the ability of benzoic acid derivatives to form polymers with unique properties is an area of active investigation. The dicarboxylic nature of 4-(3-Carboxyprop-2-enamido)benzoic acid makes it a suitable monomer for polymerization reactions, potentially leading to the development of new materials with tailored characteristics ontosight.ai.

The emerging academic significance of this compound is underscored by its increasing appearance in scientific literature and chemical catalogs. As researchers continue to explore the synthetic possibilities and biological applications of 4-(3-Carboxyprop-2-enamido)benzoic acid and its derivatives, it is poised to become an increasingly important molecule in both fundamental and applied research.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-carboxyprop-2-enoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCFOKATFSLHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-(3-Carboxyprop-2-enamido)benzoic acid and Analogues

The construction of 4-(3-Carboxyprop-2-enamido)benzoic acid can be approached through several reliable synthetic routes. These methods include direct acylation with an anhydride (B1165640), catalyzed coupling of a carboxylic acid and an amine, and more complex multi-step strategies that allow for greater control over functional groups.

A primary and straightforward method for synthesizing 4-(3-Carboxyprop-2-enamido)benzoic acid involves the reaction between 4-aminobenzoic acid and maleic anhydride. This reaction is a classic example of nucleophilic acyl substitution. The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride ring. This attack leads to the opening of the anhydride ring, forming an amide bond and a terminal carboxylic acid group. researchgate.net

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, at temperatures ranging from room temperature to reflux, depending on the desired reaction rate. The process is generally high-yielding and results in the formation of the desired product with the characteristic cis-configuration of the double bond retained from maleic anhydride. researchgate.net

Table 1: Synthesis via Maleic Anhydride and 4-Aminobenzoic Acid

| Reactant A | Reactant B | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-Aminobenzoic acid | Maleic anhydride | Acetone | Reflux, 4h | 4-(3-Carboxyprop-2-enamido)benzoic acid |

An alternative strategy for forming the amide bond is through the use of coupling agents. This method is particularly useful when starting from maleic acid (the hydrolyzed form of the anhydride) and 4-aminobenzoic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble carbodiimide (B86325) that facilitates amide bond formation. enamine.netresearchgate.net

The reaction proceeds by the activation of a carboxylic acid group on maleic acid by EDC, which forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amino group of 4-aminobenzoic acid. To improve yields and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govnih.gov HOBt can react with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to side reactions and efficiently acylates the amine. nih.gov

Table 2: EDC-Mediated Amide Coupling

| Carboxylic Acid | Amine | Coupling Agent | Additive | Solvent | Product |

|---|---|---|---|---|---|

| Maleic acid | 4-Aminobenzoic acid | EDC | HOBt | DMF/CH₂Cl₂ | 4-(3-Carboxyprop-2-enamido)benzoic acid |

For the synthesis of specific analogues or when selective modification is required, multi-step strategies are employed. These strategies often involve the use of protecting groups to prevent unwanted reactions at one of the carboxylic acid functionalities.

For instance, the synthesis could begin with an ester of 4-aminobenzoic acid, such as methyl 4-aminobenzoate (B8803810). The amino group of this ester can then be reacted with maleic anhydride. This results in a molecule with one ester group and one free carboxylic acid. This intermediate can then be used in further reactions, or the ester can be hydrolyzed under acidic or basic conditions to yield the final di-acid product. This approach allows for the selective functionalization of one carboxyl group while the other is protected. nih.gov

This strategy provides a versatile route to a variety of derivatives, as different esters can be prepared or the free carboxylic acid on the maleoyl moiety can be selectively reacted before deprotection of the benzoate (B1203000) ester.

Mechanistic Investigations of 4-(3-Carboxyprop-2-enamido)benzoic acid Formation

The formation of 4-(3-Carboxyprop-2-enamido)benzoic acid is governed by well-understood reaction mechanisms.

Anhydride Route Mechanism: The reaction of 4-aminobenzoic acid with maleic anhydride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate. The anhydride ring then opens, with the carboxylate group acting as a leaving group, which is subsequently protonated upon workup to yield the final product containing both an amide and a carboxylic acid functional group.

EDC Coupling Mechanism: In the EDC-mediated route, the mechanism begins with the protonation of the carbodiimide. A carboxyl group from maleic acid then adds to the central carbon of EDC, forming the unstable O-acylisourea intermediate. nih.gov This intermediate can then follow one of two main pathways:

Direct Aminolysis: The amine (4-aminobenzoic acid) directly attacks the O-acylisourea, displacing the EDC-urea byproduct and forming the amide bond.

HOBt-mediated Pathway: If an additive like HOBt is present, it reacts with the O-acylisourea to form an active HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines. The subsequent nucleophilic attack by the amine on this active ester yields the desired amide and regenerates HOBt. nih.gov This pathway is often preferred as it can suppress side reactions. nih.gov

Derivatization Strategies of 4-(3-Carboxyprop-2-enamido)benzoic acid

The presence of two carboxylic acid groups in 4-(3-Carboxyprop-2-enamido)benzoic acid allows for various derivatization strategies, enabling the synthesis of a wide range of related compounds.

Esterification is a common derivatization strategy for carboxylic acids. Both carboxylic acid groups in 4-(3-Carboxyprop-2-enamido)benzoic acid can be converted to esters.

Diester Formation: A straightforward approach is Fischer esterification, where the compound is refluxed with an excess of an alcohol (e.g., ethanol (B145695) or methanol) in the presence of a strong acid catalyst like sulfuric acid. usm.myresearchgate.net This method typically leads to the formation of the corresponding diester. Microwave-assisted esterification can also be employed to reduce reaction times and potentially improve yields. usm.my

Selective/Mono-esterification: Achieving selective mono-esterification of the di-acid is more complex. It often requires the multi-step synthesis and protecting group strategies described in section 2.1.3. By starting with a protected form of one of the carboxylic acids, the other can be selectively esterified. For example, starting with methyl 4-aminobenzoate and reacting it with maleic anhydride yields an intermediate that is a mono-ester. The remaining carboxylic acid can then be esterified using a different coupling agent or esterification method before or after deprotection of the first ester group.

Table 3: Esterification of 4-(3-Carboxyprop-2-enamido)benzoic acid

| Starting Material | Reagent(s) | Conditions | Product |

|---|---|---|---|

| 4-(3-Carboxyprop-2-enamido)benzoic acid | Ethanol, H₂SO₄ (cat.) | Reflux | Diethyl 4-(3-(ethoxycarbonyl)prop-2-enamido)benzoate |

Amide Formation Reactions

The synthesis of 4-(3-Carboxyprop-2-enamido)benzoic acid, a maleamic acid derivative, is fundamentally an amide formation reaction. The most common and direct pathway involves the reaction of an amine with a cyclic anhydride. In this specific case, the primary amine, 4-aminobenzoic acid, acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This reaction leads to the opening of the anhydride ring to form the amide bond and a terminal carboxylic acid, yielding the target maleamic acid structure.

This type of acylation reaction is a well-established method for preparing N-substituted maleamic acids. researchgate.net The process is typically efficient and proceeds under mild conditions.

Direct amide formation from unactivated carboxylic acids and amines is also a significant area of research in organic chemistry. rsc.org While not the primary route for this specific molecule's synthesis from maleic anhydride, these methods are relevant for creating analogous structures. General methods for direct amidation include:

Thermal Dehydration: Heating a mixture of a carboxylic acid and an amine can directly form an amide by eliminating a molecule of water. libretexts.orgresearchgate.net The reaction is reversible, so water is often removed to drive the equilibrium toward the product. researchgate.net

Use of Coupling Agents: A wide variety of coupling agents have been developed to facilitate amide bond formation under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Catalysis: Both Lewis and Brønsted acids can catalyze the direct condensation of carboxylic acids and amines. nih.govnih.gov For instance, catalysts like TiCl₄ and Nb₂O₅ have been shown to be effective. nih.govnih.gov

| Method | Reagents/Conditions | Description |

| Ring-Opening Acylation | 4-aminobenzoic acid, Maleic Anhydride | A direct and high-yield reaction where the amine attacks the anhydride, opening the ring to form the maleamic acid. researchgate.net |

| Thermal Condensation | Carboxylic Acid, Amine, Heat | Direct heating of the constituent acid and amine, typically with removal of water to drive the reaction forward. libretexts.org |

| Coupling Agent Mediated | Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, EDCI) | The coupling agent activates the carboxylic acid to form a more reactive intermediate, which then readily reacts with the amine. researchgate.net |

| Lewis Acid Catalysis | Carboxylic Acid, Amine, Lewis Acid (e.g., Nb₂O₅, TiCl₄) | A catalyst activates the carboxylic acid, enabling the reaction to proceed under specific conditions. nih.govnih.gov |

Nucleophilic Substitution Reactions on Related Structures

The reactivity of 4-(3-carboxyprop-2-enamido)benzoic acid and its precursors is also defined by nucleophilic substitution reactions. These reactions can occur at either the acyl carbons or the aromatic ring, depending on the substrates and conditions.

Nucleophilic Acyl Substitution: This is the most important reaction type for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org For the two carboxylic acid groups in 4-(3-carboxyprop-2-enamido)benzoic acid, this type of reaction is key to forming derivatives like esters and amides. The reactivity of the acyl group depends on the nature of the leaving group; better leaving groups (weaker bases) lead to more reactive acyl compounds. libretexts.org Carboxylic acids themselves are less reactive under basic conditions because they are readily deprotonated to form carboxylates, which are poor electrophiles. masterorganicchemistry.com Activation is often required to convert the hydroxyl group into a better leaving group.

Nucleophilic Aromatic Substitution (SNAr): While aromatic rings are typically electron-rich and undergo electrophilic substitution, nucleophilic substitution can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.org The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the loss of a leaving group. wikipedia.org For this mechanism to be effective, electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the intermediate through resonance. wikipedia.org In structures related to 4-(3-carboxyprop-2-enamido)benzoic acid, if a good leaving group (like a halide) were present on the benzoic acid ring, particularly with activating groups, SNAr reactions could be employed to introduce other functional groups. science.gov

Synthesis and Characterization of Dicarboxylic Acid Derivatives and Diesters

The presence of two carboxylic acid groups in 4-(3-carboxyprop-2-enamido)benzoic acid allows for the synthesis of a variety of dicarboxylic acid derivatives, most notably diesters. The synthesis of these derivatives typically involves standard esterification procedures, which are forms of nucleophilic acyl substitution.

Common methods for synthesizing diesters from this dicarboxylic acid would include:

Fischer Esterification: Reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid). The reaction is driven to completion by removing the water formed as a byproduct.

Reaction with Alkyl Halides: The dicarboxylic acid can be converted to its dicarboxylate salt by reacting it with a base (e.g., potassium carbonate). The resulting salt can then act as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding diester.

Conversion to Diacyl Chloride: A more reactive intermediate, the diacyl chloride, can be prepared by treating the dicarboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic intermediate reacts rapidly with alcohols to form the diester with high yield.

The characterization of these derivatives relies on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds. researchgate.net

| Derivative Type | Synthetic Method | Reagents |

| Dimethyl Ester | Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (catalyst) |

| Diethyl Ester | Alkylation of Dicarboxylate | 1. K₂CO₃ 2. Ethyl Iodide (CH₃CH₂I) |

| Dibenzyl Ester | Via Diacyl Chloride | 1. SOCl₂ 2. Benzyl alcohol |

| Diamide | Direct Condensation | Amine (R-NH₂), Catalyst (e.g., Nb₂O₅) nih.gov |

Pathways to Maleimide (B117702) Derivatives from Maleamic Acid Precursors

4-(3-Carboxyprop-2-enamido)benzoic acid is a maleamic acid, which serves as a direct precursor to the corresponding N-substituted maleimide. Maleimides are valuable compounds in organic synthesis and bioconjugation due to the reactivity of their double bond. georganics.sk The conversion of a maleamic acid to a maleimide is a cyclodehydration reaction, involving the removal of one molecule of water to close the five-membered imide ring. google.com

Several methods exist for this transformation:

Acetic Anhydride and Sodium Acetate (B1210297): This is the most common and traditional method. Heating the maleamic acid with a mixture of acetic anhydride (a dehydrating agent) and sodium acetate (a catalyst) promotes the cyclization to the maleimide. annalsofrscb.ro

Other Dehydrating Agents: Different dehydrating agents can be employed to achieve this transformation, sometimes leading to different product distributions. For example, using methanesulfonyl chloride can selectively generate isomaleimides, which are kinetic products, whereas other conditions favor the formation of the thermodynamically more stable maleimides. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis has been shown to be an efficient alternative to conventional heating for preparing maleimides from their maleamic acid precursors, often resulting in shorter reaction times and higher yields. jocpr.com

The choice of cyclization conditions can be crucial as it can influence the product outcome, potentially leading to the formation of isomaleimide as a byproduct or the main product. researchgate.net Isomaleimides can sometimes be converted to the more stable maleimide under thermal or acidic conditions. researchgate.net

Spectroscopic and Advanced Characterization of 4 3 Carboxyprop 2 Enamido Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

A ¹H NMR spectrum for 4-(3-Carboxyprop-2-enamido)benzoic acid would be expected to show distinct signals corresponding to the aromatic protons on the benzoic acid ring, the vinyl protons of the propenamido moiety, the amide proton (N-H), and the carboxylic acid protons. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values for each signal would provide critical information about the electronic environment and connectivity of the protons.

Expected ¹H NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic Protons (benzoic acid) |

| Data not available | Data not available | Data not available | Aromatic Protons (benzoic acid) |

| Data not available | Data not available | Data not available | Vinyl Protons (-CH=CH-) |

| Data not available | Data not available | Data not available | Amide Proton (-NH-) |

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. This would include distinct signals for the carbonyl carbons of the amide and two carboxylic acid groups, the vinyl carbons, and the aromatic carbons of the benzene (B151609) ring.

Expected ¹³C NMR Data Table (Hypothetical)

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Carbonyl Carbons (C=O) |

| Data not available | Aromatic Carbons |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 4-(3-Carboxyprop-2-enamido)benzoic acid, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acids, the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acids, and C=C stretches of the aromatic ring and the alkene.

Expected IR Spectroscopy Data Table (Hypothetical)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Data not available | O-H Stretch (broad) | Carboxylic Acid |

| Data not available | N-H Stretch | Amide |

| Data not available | C=O Stretch | Amide, Carboxylic Acid |

| Data not available | C=C Stretch | Aromatic, Alkene |

| Data not available | N-H Bend | Amide |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

XPS provides information on the elemental composition and chemical states of the elements on the surface of a material. An XPS analysis of this compound would yield binding energies for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution spectra would allow for the deconvolution of peaks to distinguish between the different chemical environments of these atoms (e.g., C=O, C-O, C-C, C-N).

Expected XPS Data Table (Hypothetical)

| Element | Core Level | Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| C | 1s | Data not available | C-C/C-H, C-N, C=O |

| N | 1s | Data not available | Amide (C-N) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 4-(3-Carboxyprop-2-enamido)benzoic acid (molecular formula C₁₁H₉NO₅), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm its molecular weight (235.19 g/mol ).

Expected Mass Spectrometry Data Table (Hypothetical)

| m/z Value | Ion | Possible Fragment |

|---|---|---|

| Data not available | [M+H]⁺ or [M]⁺ | Molecular Ion |

| Data not available | Fragment Ion | Loss of CO₂ |

| Data not available | Fragment Ion | Loss of H₂O |

Advanced Spectroscopic Techniques for Material Degradation Studies (e.g., Matrix Assisted Laser Desorption Time-of-Flight Mass Spectrometry)

Techniques like MALDI-TOF MS are powerful for analyzing large molecules and complex mixtures, including the degradation products of materials. If 4-(3-Carboxyprop-2-enamido)benzoic acid were part of a polymer or other material, MALDI-TOF could be used to study its degradation pathways by identifying the molecular weights of oligomers or breakdown products formed under specific stress conditions (e.g., heat, UV light, chemical exposure). Such studies are highly specific to the material and the degradation conditions and require dedicated research that is currently unavailable for this compound.

Crystal Structure Analysis of 4-(3-Carboxyprop-2-enamido)benzoic acid and Related Derivatives

A comprehensive search of available scientific literature and crystallographic databases did not yield specific crystal structure data for the compound 4-(3-carboxyprop-2-enamido)benzoic acid. Therefore, a detailed analysis of its crystal lattice, including unit cell parameters and key bond lengths and angles, cannot be provided at this time.

However, the crystal structures of several closely related benzoic acid derivatives have been determined, which can offer insights into the likely structural characteristics and intermolecular interactions that 4-(3-carboxyprop-2-enamido)benzoic acid might exhibit. The analysis of these related compounds consistently reveals the formation of hydrogen-bonded dimers and more extended supramolecular structures.

For instance, the crystal structure of 4-(3-carboxypropanamido)-2-hydroxybenzoic acid monohydrate , a saturated analog, has been reported. nih.gov In this compound, the molecules form dimers through hydrogen bonding between the carboxyl groups originating from the succinic anhydride (B1165640) moiety. nih.gov These dimers are further interconnected by additional hydrogen bonds involving the water molecules and the amino acid portion, creating a three-dimensional network. nih.gov The organic molecule is noted to be approximately planar. nih.gov

Similarly, studies on other related benzoic acid derivatives, such as 4-benzamido-2-hydroxybenzoic acid researchgate.net and 4-(cyclopropanecarboxamido)benzoic acid researchgate.net, also show the prevalence of centrosymmetric dimers formed via hydrogen bonds between the carboxylic acid groups. researchgate.netresearchgate.net These dimers are a characteristic feature in the crystal structures of many carboxylic acids. researchgate.netnih.govnih.gov In the case of 4-(cyclopropanecarboxamido)benzoic acid, these dimers are further extended into one-dimensional ribbons through amide N—H⋯O hydrogen bonds. researchgate.net

The planarity of the molecule and the dihedral angles between different functional groups are also important aspects of the crystal structure. In 4-(3-carboxypropanamido)-2-hydroxybenzoic acid monohydrate, the dihedral angle between the 4-aminosalicylic acid and propanal moieties is 5.729 (129)°. nih.gov In other derivatives like 4-benzamido-2-hydroxybenzoic acid and 4-(3-chloroanilino)benzoic acid, the dihedral angles between the aromatic rings are 3.96 (12)° and 34.66 (6)° respectively, indicating varying degrees of twist in the molecular conformation. researchgate.netnih.gov

Table of Related Compound Crystal Data:

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| 4-(3-carboxypropanamido)-2-hydroxybenzoic acid monohydrate | C₁₁H₁₁NO₆·H₂O | Monoclinic | P2₁/c | a = 25.2516(19) Å, b = 8.4656(5) Å, c = 12.4732(10) Å, β = 117.446(3)° | nih.gov |

| 4-benzamido-2-hydroxybenzoic acid | C₁₄H₁₁NO₄ | Monoclinic | P2₁/c | a = 5.6689(5) Å, b = 32.039(3) Å, c = 6.6413(5) Å, β = 103.530(5)° | researchgate.net |

| 4-(cyclopropanecarboxamido)benzoic acid | C₁₁H₁₁NO₃ | Monoclinic | P2₁/n | a = 10.0123(16) Å, b = 7.7853(13) Å, c = 12.825(2) Å, β = 101.994(3)° | researchgate.net |

Computational and Theoretical Studies on 4 3 Carboxyprop 2 Enamido Benzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and properties of molecules from first principles. These methods provide detailed insights into molecular geometry, orbital energies, and reactivity. For a molecule like 4-(3-carboxyprop-2-enamido)benzoic acid, DFT calculations can elucidate its intrinsic chemical nature. Studies on related compounds, such as 4-(carboxyamino)-benzoic acid, have successfully used DFT with the B3LYP functional and 6-311G basis set to determine quantum chemical parameters. researchgate.netactascientific.com

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. wikipedia.org A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. wikipedia.org For aromatic compounds like benzoic acid derivatives, these orbitals are typically delocalized π-systems. ajchem-a.com Quantum chemical calculations can precisely determine the energies of these orbitals and visualize their distribution across the molecule. researchgate.net

Table 1: Illustrative Frontier Orbital Energies and Related Quantum Chemical Parameters Data presented is based on calculations for the analogous compound 4-(carboxyamino)-benzoic acid and serves as a representative example.

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.303 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.243 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 4.06 | Indicates the molecule's excitability and chemical reactivity. |

| Electronegativity | χ | 4.273 | Measures the power of a molecule to attract electrons. |

| Chemical Hardness | η | 2.03 | Measures resistance to change in electron distribution. |

Source: Adapted from studies on similar benzoic acid derivatives. researchgate.net

Prediction of Molecular Geometry and Conformational States

Theoretical calculations are highly effective in predicting the most stable three-dimensional arrangement of atoms in a molecule. By performing a geometry optimization, computational methods can determine key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles that correspond to a minimum energy state. actascientific.com

For 4-(3-carboxyprop-2-enamido)benzoic acid, these calculations would reveal the planarity of the benzene (B151609) ring, the geometry of the amide linkage, and the orientation of the two carboxylic acid groups. For instance, in the related 4-(carboxyamino)-benzoic acid, DFT calculations have determined the C-N bond lengths in the carboxyamino group to be approximately 1.39 Å and the angle of the C-N-C bond joining the phenyl ring to the substituent to be around 128 degrees. actascientific.com Such predictions are crucial for understanding how the molecule might fit into a protein's active site or pack in a crystal lattice. nih.gov

Table 2: Predicted Molecular Geometry Parameters This table provides representative geometric parameters based on DFT calculations for the structurally similar 4-(carboxyamino)-benzoic acid.

| Parameter | Description | Predicted Value |

| C-C (phenyl ring) | Bond lengths within the benzene ring | ~1.39 - 1.40 Å |

| C-N (amide) | Bond length of the amide linkage | ~1.39 Å |

| C=O (amide) | Bond length of the carbonyl in the amide group | ~1.24 Å |

| C-N-C | Bond angle connecting the substituent to the ring | ~128.4° |

| C-N-H | Bond angle within the amide group | ~115.8° |

Source: Adapted from Saravanamoorthy et al. (2021). actascientific.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic level. nih.gov

For 4-(3-carboxyprop-2-enamido)benzoic acid, an MD simulation could be used to:

Explore Conformational Flexibility: Analyze the rotation around single bonds and the flexibility of the carboxypropyl chain to identify dominant conformational states in solution.

Study Solvation: Model the interactions between the molecule and surrounding solvent molecules (e.g., water), revealing how solvation shells form around its polar and non-polar regions.

Simulate Binding Stability: If docked into a protein active site, MD simulations can assess the stability of the binding pose, calculating root-mean-square deviation (RMSD) to see how much the ligand moves and analyzing the persistence of key intermolecular interactions over time. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling for Predictive Research

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. nih.gov Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally measured activity. researchgate.net

For a class of compounds including 4-(3-carboxyprop-2-enamido)benzoic acid, a QSAR study would involve:

Dataset Compilation: Assembling a series of related benzoic acid derivatives with their measured biological activities (e.g., enzyme inhibition IC₅₀ values). iomcworld.com

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical techniques like multiple linear regression or machine learning to build a mathematical model that predicts activity based on the most relevant descriptors. mdpi.com

Such a model could reveal, for example, that electron-withdrawing groups on the benzene ring enhance activity, while bulky substituents decrease it. iomcworld.com This predictive model can then be used to design new, more potent analogues and prioritize them for synthesis. nih.gov

Computational Prediction and Modeling of Molecular Interactions with Biological Systems

Understanding how a small molecule interacts with a biological target, such as a protein or enzyme, is crucial for drug design. Molecular docking is a primary computational technique used for this purpose. ajchem-b.com It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govniscpr.res.in

A molecular docking study of 4-(3-carboxyprop-2-enamido)benzoic acid would involve:

Preparation: Obtaining the 3D structures of the ligand (optimized using quantum chemistry) and the target protein (often from a database like the PDB).

Docking Simulation: Placing the ligand in the active site of the protein and using a scoring function to evaluate thousands of possible binding poses. The pose with the best score (lowest binding energy) is considered the most probable. nih.gov

Analysis: Examining the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the active site. researchgate.netnih.gov

Studies on various benzoic acid derivatives have shown their potential to bind to different enzymes, with docking scores indicating the strength of the interaction. nih.govnih.gov For example, docking studies against SARS-CoV-2 main protease have been performed for a range of benzoic acid derivatives, identifying key hydrogen bond interactions with residues like CYS145 and GLU166. nih.govnih.gov

Table 3: Hypothetical Molecular Docking Results for an Illustrative Target Protein This table exemplifies the kind of data generated from a molecular docking simulation.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 4-(3-Carboxyprop-2-enamido)benzoic acid | Enzyme X | -7.8 | Arg120, Ser234 | Hydrogen Bond |

| 4-(3-Carboxyprop-2-enamido)benzoic acid | Enzyme X | -7.8 | Tyr237 | Pi-Alkyl |

| 4-(3-Carboxyprop-2-enamido)benzoic acid | Enzyme X | -7.8 | Leu150, Val152 | Hydrophobic |

Applications in Materials Science and Engineering

Role in Organic Electronic Devices

The performance and stability of organic electronic devices are critically dependent on the interfaces between different layers, particularly between the electrodes and the organic semiconductors. Molecules capable of forming ultrathin, ordered layers at these interfaces are essential for controlling charge carrier flow and device efficiency. The structure of 4-(3-Carboxyprop-2-enamido)benzoic acid, with its dual carboxylic acid anchoring groups, makes it a promising candidate for interfacial engineering in devices like Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs).

Interface Modification in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

In OLEDs, the interface between the transparent conductive anode, typically indium tin oxide (ITO), and the hole transport layer (HTL) is crucial for efficient hole injection. An unmodified ITO surface often has a work function that is not perfectly aligned with the energy levels of the organic HTL, creating an energy barrier that impedes performance.

4-(3-Carboxyprop-2-enamido)benzoic acid can be used to modify the ITO surface by forming a self-assembled monolayer (SAM). The two carboxylic acid groups can form strong bonds with the metal oxide surface of the ITO, creating a robust and stable interfacial layer. This modification can alter the surface energy and electronic properties of the anode, leading to improved performance in OLEDs and LECs.

Enhancement of Charge Carrier Injection and Mobility

The formation of a SAM using a molecule like 4-(3-Carboxyprop-2-enamido)benzoic acid introduces a permanent dipole moment at the electrode-organic interface. This dipole layer can controllably tune the work function of the electrode. rsc.org By orienting the molecular dipole, the energy barrier for charge injection from the electrode into the organic semiconductor can be significantly reduced. acs.org

For hole injection from an ITO anode, an increase in the work function is desirable. The specific orientation and dipole moment of 4-(3-Carboxyprop-2-enamido)benzoic acid would determine its precise effect. A well-aligned SAM can lower the device's operating voltage and increase its power efficiency by facilitating the smooth injection of charge carriers.

Design and Application of Self-Assembled Monolayers (SAMs) for Device Performance

Self-assembled monolayers are ordered molecular assemblies that form spontaneously on a substrate. The bifunctional nature of 4-(3-Carboxyprop-2-enamido)benzoic acid, with two carboxylic acid "anchoring" groups, is ideal for creating a dense, well-ordered SAM on metal oxide surfaces.

Table 1: Potential Impact of SAMs on OLED Anode Properties

| Property | Unmodified ITO | ITO with SAM of 4-(3-Carboxyprop-2-enamido)benzoic acid | Benefit |

| Surface | High surface energy, potential defects | Lower surface energy, passivated surface | Improved film morphology of subsequent organic layers |

| Work Function | Sub-optimal alignment with HTL | Tuned for better energy level alignment | Reduced hole injection barrier |

| Interface Stability | Prone to contamination and degradation | Robust chemical bond to surface | Enhanced device lifetime and operational stability |

Exciton Management and Recombination Mechanism Studies in Electroluminescent Systems

In OLEDs, light is generated from the recombination of electrons and holes to form excitons within the emissive layer (EML). A significant loss mechanism is the quenching of these excitons when they come too close to a metal electrode. This process, known as exciton-polaron quenching, can severely limit the device's internal quantum efficiency. aps.orgresearchgate.net

Functionalization of Semiconductor Interfaces

Beyond OLEDs, the functionalization of semiconductor surfaces is a cornerstone of modern materials science, impacting transistors, sensors, and photovoltaics. The ability of 4-(3-Carboxyprop-2-enamido)benzoic acid to form robust SAMs allows it to be used for the precise tailoring of the chemical and electronic properties of various semiconductor interfaces. The carboxylic acid groups can bind not only to ITO but also to other important semiconductor oxides like zinc oxide (ZnO), titanium dioxide (TiO₂), and silicon dioxide (SiO₂). This versatility allows for the tuning of surface properties for applications such as controlling the threshold voltage in organic field-effect transistors (OFETs) or improving charge separation efficiency at donor-acceptor interfaces in organic solar cells. nih.gov

Utilization in Photosensitive Resin Compositions

Photosensitive resins, or photoresists, are materials that change their chemical properties upon exposure to light, enabling the fabrication of microscale patterns used in the manufacturing of electronics. Positive-tone photosensitive polyimides are a class of high-performance polymers valued for their thermal stability and chemical resistance.

4-(3-Carboxyprop-2-enamido)benzoic acid is a potential monomer or additive for creating such photosensitive resins. A polyimide synthesized using this compound would contain pendant carboxylic acid groups along the polymer chain. researchgate.net This structural feature renders the polymer soluble in aqueous alkaline solutions, such as tetramethylammonium hydroxide (TMAH), which are standard developers in the microelectronics industry. microchemicals.com

To make the resin photosensitive, a diazonaphthoquinone (DNQ) compound is added as a dissolution inhibitor. In this system, the DNQ reduces the solubility of the polyimide film in the alkaline developer in the unexposed regions. Upon exposure to UV light, the DNQ undergoes a chemical transformation to become an indene carboxylic acid. This photochemical reaction destroys its inhibitory effect and increases the dissolution rate of the exposed regions of the film, allowing a positive-tone image to be developed. microchemicals.com

Table 2: Mechanism of a Positive-Tone Photosensitive Resin

| Step | Process | Chemical Change | Resulting Solubility |

| 1. Film Formation | A polyimide containing 4-(3-Carboxyprop-2-enamido)benzoic acid is blended with a DNQ inhibitor. | The DNQ compound interacts with the polymer's carboxylic acid groups. | Low solubility in alkaline developer. |

| 2. UV Exposure | The film is exposed to UV light through a patterned mask. | DNQ is converted to indene carboxylic acid. | High solubility in alkaline developer. |

| 3. Development | The film is washed with an alkaline developer (e.g., TMAH). | The exposed, now-soluble regions are washed away. | A positive-tone pattern of the mask remains. |

This approach allows for the creation of thermally stable, high-resolution patterns for applications such as interlayer dielectrics, stress buffer layers, and packaging in semiconductor devices.

Development of Active Energy Ray Curable Compositions

Active energy ray curable compositions are liquid formulations that rapidly transform into solid polymers upon exposure to high-energy sources. This process, known as photopolymerization, is widely used for coatings, inks, adhesives, and in 3D printing. The final properties of the cured material are highly dependent on the chemical structure of the monomers and oligomers used in the initial formulation.

The compound 4-(3-Carboxyprop-2-enamido)benzoic acid, a derivative of maleic anhydride (B1165640) and an aminobenzoic acid, possesses distinct chemical functionalities that make it a candidate for inclusion in these advanced materials. Its potential contributions are rooted in its maleamic acid backbone and its aromatic dicarboxylic acid structure.

Research Findings on Related Compounds

Research into related compounds, particularly N-substituted maleimides, provides insight into the potential functions of 4-(3-Carboxyprop-2-enamido)benzoic acid. Maleimides, which can be formed from the cyclization of maleamic acids, are known to participate in photopolymerization.

Photopolymerization Activity : N-substituted maleimides can undergo rapid copolymerization with electron-donor monomers, such as vinyl ethers, upon UV exposure, often without the need for a separate photoinitiator. kpi.ua This unique characteristic is attributed to the maleimide's ability to act as both a monomer and an initiator in the polymerization process. nih.gov Formulations based on maleimide (B117702)/vinyl ether combinations have shown promise as alternatives to standard acrylate resins, exhibiting less sensitivity to oxygen inhibition, which is a common issue in free-radical polymerization. kpi.ua

Adhesion Promotion : The carboxylic acid groups present in the 4-(3-Carboxyprop-2-enamido)benzoic acid structure are crucial for enhancing adhesion. Acid-functional monomers are widely used as adhesion promoters in curable coatings. radtech.orguvebtech.com The polar carboxylic acid groups can form strong interactions, including hydrogen bonds, with various substrates, particularly metals and inorganic surfaces. radtech.orgspecialchem.com This improves the bond between the cured polymer film and the underlying material, a critical factor for the durability of coatings and adhesives. uvebtech.com

Potential Functions in Curable Formulations

Based on its molecular structure and the behavior of analogous compounds, 4-(3-Carboxyprop-2-enamido)benzoic acid could serve multiple purposes in an active energy ray curable composition. The distinct parts of the molecule—the maleamic acid core and the carboxyphenyl group—would each contribute to the final properties of the cured polymer.

The table below outlines the potential functions of the key chemical groups within the molecule in the context of a radiation-curable system.

| Chemical Moiety | Potential Function | Mechanism / Benefit |

| Maleamic Acid Double Bond | Monomer / Crosslinker | Participates in free-radical polymerization upon exposure to UV/EB radiation, forming the polymer backbone. Can crosslink polymer chains, increasing network density. |

| Carboxylic Acid Groups (-COOH) | Adhesion Promoter | The polar acid groups enhance adhesion to substrates, especially metals, through hydrogen bonding and potential complex formation. radtech.orguvebtech.com |

| Amide Linkage (-CONH-) | Improved Thermal Stability | Amide groups can increase the thermal stability and mechanical strength of the resulting polymer due to their polarity and ability to form hydrogen bonds. |

| Aromatic Ring (Benzene) | Enhanced Rigidity & Thermal Properties | The rigid phenyl ring structure can increase the glass transition temperature (Tg) and stiffness of the cured polymer, contributing to hardness and thermal resistance. |

The dual functionality of possessing both a polymerizable group and adhesion-promoting carboxylic acid moieties makes compounds like 4-(3-Carboxyprop-2-enamido)benzoic acid valuable for creating high-performance, single-component systems. Such monomers can simplify formulations by simultaneously contributing to network formation and ensuring robust adhesion to the substrate, potentially reducing the need for separate adhesion-promoting additives. radtech.orguvebtech.com Further research and specific formulation studies would be required to fully characterize its performance and optimize its use in commercial applications.

Mechanistic Investigations of Biological Interactions

Protein Binding Assays and Interaction Characterization

The binding of small molecules to proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. For compounds like 4-(3-Carboxyprop-2-enamido)benzoic acid, which possess acidic functional groups, interactions with plasma proteins such as serum albumin are anticipated. Studies on various benzoic acid derivatives have established that lipophilicity and the presence of specific functional groups, such as aromatic rings and H-bond donors/acceptors, tend to increase plasma protein binding. nih.gov

The interaction of benzoic acid derivatives with proteins can be characterized using techniques like equilibrium dialysis and fluorescence quenching. For instance, investigations into the binding of substituted benzoic acids to bovine serum albumin (BSA) have shown that the strength of this interaction can often be correlated with the electronic properties of the substituents. semanticscholar.org

In the context of specific enzyme targets, binding is characterized by inhibition constants (Kᵢ) or IC₅₀ values. For inhibitors of GCPII, these values are typically in the nanomolar to micromolar range, indicating high-affinity binding. This affinity is driven by specific molecular interactions within the enzyme's active site.

Table 6.1: Binding Affinities of Representative GCPII Inhibitors

| Compound/Inhibitor Class | Target Enzyme | Binding Affinity (Kᵢ or IC₅₀) | Assay Method |

| Phosphoramidate-based inhibitors | Human GCPII | Nanomolar range | Radiometric assay |

| Urea-based inhibitors | Human GCPII | Sub-nanomolar to nanomolar range | Radiometric assay |

| Thiol-based inhibitors | Human GCPII | Nanomolar range | Spectrophotometric assay |

| (S)-2-(4-iodobenzylphosphonomethyl)-pentanedioic acid | Human GCPII | 30 nM (IC₅₀) | Not Specified |

This table presents data for structurally related inhibitors to infer the potential binding characteristics of the subject compound.

Enzyme Kinetic Studies and Modulatory Effects

Enzyme kinetic studies are fundamental to understanding how a compound affects an enzyme's catalytic activity. These studies typically determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the kinetic parameters Kᵢ (inhibition constant) and Vmax (maximum reaction velocity). teachmephysiology.comlibretexts.org For inhibitors that are structural mimics of an enzyme's natural substrate, a competitive mode of inhibition is often observed.

In the case of GCPII, its natural substrate is N-acetyl-L-aspartyl-L-glutamate (NAAG). embopress.org Inhibitors are often designed to mimic NAAG, with one part of the molecule occupying the glutamate (B1630785) recognition site (S1' pocket) and another part interacting with a large funnel-like entrance to the active site. nih.gov Kinetic analyses of various GCPII inhibitors have confirmed that many act competitively, binding reversibly to the active site and preventing the substrate from binding. nih.gov The maleamic acid portion of 4-(3-Carboxyprop-2-enamido)benzoic acid could potentially act as a mimic for the glutamate moiety of the natural substrate.

Table 6.2: Kinetic Parameters for Enzyme Inhibition by Analogous Compounds

| Inhibitor Type | Target Enzyme | Mode of Inhibition | Kᵢ Value | Effect on Vmax | Effect on Km |

| N-(Hydroxyaminocarbonyl)phenylalanine | Carboxypeptidase A | Competitive | 2.09 µM | No change | Increase |

| Phosphoramidate-based Analogues | GCPII | Competitive / Slow-reversible | Varies (nM range) | No change | Increase |

| Urea-based Analogues | GCPII | Competitive | Varies (nM range) | No change | Increase |

Data is based on studies of inhibitors for GCPII and other zinc metallopeptidases to illustrate common kinetic profiles.

Exploration of Interactions with Biological Macromolecules

Beyond specific enzyme targets, benzoic acid derivatives can interact with various other biological macromolecules. These interactions can be non-specific, such as binding to serum albumin as discussed, or more specific. For example, studies have shown that benzoic acid can penetrate and interact with the interfaces of model lipid membranes, a process that is pH-dependent. nih.gov

The structure of 4-(3-Carboxyprop-2-enamido)benzoic acid, with its combination of a rigid aromatic ring and a more flexible acidic side chain, allows for multiple points of interaction, including:

Ionic Bonds: The carboxyl groups can form salt bridges with positively charged residues (e.g., arginine, lysine) on a protein's surface or within a binding pocket.

Hydrogen Bonds: The amide linkage and carboxyl groups are excellent hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzene (B151609) ring can engage in π-π stacking or other hydrophobic interactions with aromatic or aliphatic residues.

Unraveling Molecular Mechanisms of Action in Biological Systems

The molecular mechanism of action for inhibitors targeting GCPII has been extensively elucidated through X-ray crystallography and computational modeling. avcr.cznih.gov GCPII is a zinc metalloenzyme that utilizes two zinc ions in its active site for catalysis. nih.gov The catalytic mechanism involves a glutamate residue (Glu424) acting as a proton shuttle. embopress.org

Potent inhibitors of GCPII typically feature a zinc-binding group (such as phosphonate, thiol, or urea) that coordinates with the active site zinc ions. They also possess a glutamate-like moiety that anchors the inhibitor in the S1' specificity pocket through interactions with key residues like Arg210, Asn257, Ser258, and Tyr552.

For a compound like 4-(3-Carboxyprop-2-enamido)benzoic acid, the proposed mechanism would involve:

The terminal carboxyl group on the prop-2-enamido chain binding in the S1' pocket, interacting with the arginine patch (Arg534, Arg536) that recognizes the substrate's C-terminal glutamate. nih.govnih.gov

The amide carbonyl oxygen and/or the adjacent carboxyl group potentially interacting with one or both of the catalytic zinc ions.

The benzoic acid portion extending into the entrance funnel of the active site, where it can form additional hydrogen bonds or hydrophobic interactions, thereby enhancing binding affinity and specificity. nih.gov

Structural studies of various inhibitors have revealed an induced-fit binding model, where the enzyme undergoes conformational changes upon ligand binding to optimize interactions. embopress.org

Future Directions and Advanced Research Perspectives

Emerging Synthetic Methodologies and Sustainable Routes

The future synthesis of 4-(3-Carboxyprop-2-enamido)benzoic acid and its analogs is expected to pivot towards greener and more efficient methodologies. Traditional synthetic routes often rely on multi-step processes that can be resource-intensive. Future research will likely focus on the development of sustainable alternatives.

One promising direction is the adoption of biocatalysis, utilizing enzymes to achieve high selectivity and reduce the need for harsh reagents and solvents. Furthermore, insights from the sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives could provide a blueprint for greener synthesis pathways. rsc.org The concept of "demand orientation," where synthetic strategies are tailored to the desired functional groups from renewable feedstocks, is a particularly relevant paradigm. rsc.org Another area of exploration will be late-stage C-H functionalization, a technique that allows for the direct modification of the benzoic acid core, potentially streamlining the synthesis of derivatives and reducing waste. nih.gov The development of one-pot synthesis protocols, minimizing intermediate purification steps, will also be a key focus to enhance efficiency and reduce environmental impact.

Integration of Advanced Characterization Techniques

A thorough understanding of the structural and physicochemical properties of 4-(3-Carboxyprop-2-enamido)benzoic acid is crucial for its future development. Advanced characterization techniques will play a pivotal role in elucidating these properties. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) will remain fundamental for structural confirmation, more sophisticated methods will be required to probe its nuanced characteristics.

For instance, Scanning Electron Microscopy (SEM) could be employed to study the morphology of crystalline forms or when the compound is integrated into larger material scaffolds. rsc.org Thermogravimetric Analysis (TGA) and Differential Thermogravimetric (DTG) analysis would be essential to determine its thermal stability, a critical parameter for many applications. rsc.org For derivatives with potential magnetic properties, Vibrating Sample Magnetometry (VSM) could be utilized. rsc.org The integration of these advanced techniques will provide a comprehensive profile of the compound, guiding its application in various fields.

Exploration of Novel Applications in Emerging Technologies

The structural motifs within 4-(3-Carboxyprop-2-enamido)benzoic acid—a benzoic acid core, an amide linkage, and a reactive acryloyl group—suggest a wide range of potential applications in emerging technologies. The broader class of benzoic acid derivatives has shown promise in diverse areas, from medicine to materials science.

Future research could explore the potential of this compound and its derivatives as bioactive molecules. For example, many benzoic acid derivatives are being investigated as anticancer agents. preprints.org The amide functionality is a common feature in many pharmaceuticals, and the specific substitution pattern of this compound could confer unique biological activities. Additionally, the potential for this compound to act as an allosteric modulator of biological targets, a strategy that has been successful for other benzamides, is a compelling avenue for investigation. nih.gov In the realm of materials science, the carboxylic acid groups could be used to functionalize nanoparticles, creating novel catalysts or drug delivery systems. nih.gov The unsaturated bond in the acryloylamino moiety also opens up possibilities for polymerization and the development of new functional polymers.

Synergistic Computational-Experimental Research Paradigms

The synergy between computational modeling and experimental research is a powerful engine for modern chemical science. For a relatively unexplored molecule like 4-(3-Carboxyprop-2-enamido)benzoic acid, this integrated approach will be invaluable.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the compound's geometric structure, electronic properties, and spectroscopic signatures. ajchem-b.comresearchgate.net This theoretical data can guide experimental characterization and help in the interpretation of results. Molecular docking simulations are another powerful tool, particularly for exploring potential biological applications. mdpi.com By docking the compound into the active sites of various proteins, researchers can predict its potential as an inhibitor or modulator of specific biological pathways, thereby prioritizing experimental screening efforts. mdpi.com This synergistic approach, where computational predictions are validated by experimental results and experimental findings inspire further computational studies, will accelerate the discovery and development of applications for this compound. rsc.org

Design of Next-Generation Derivatives for Targeted Research

The core structure of 4-(3-Carboxyprop-2-enamido)benzoic acid serves as a versatile scaffold for the design of next-generation derivatives with tailored properties. By systematically modifying the functional groups, researchers can fine-tune the compound's characteristics for specific applications.

For instance, the introduction of different substituents on the benzoic acid ring could modulate its electronic properties and biological activity. Altering the length and saturation of the carboxyprop-2-enamido side chain could influence its flexibility and binding affinity to biological targets. The synthesis of a library of derivatives would allow for a comprehensive structure-activity relationship (SAR) study, identifying the key structural features responsible for any observed biological effects. This targeted design approach, guided by both computational predictions and experimental feedback, will be crucial in unlocking the full potential of this class of compounds and developing novel molecules for a range of scientific and technological applications.

Q & A

Q. What are the common synthetic routes for 4-(3-Carboxyprop-2-enamido)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between benzoic acid derivatives and activated carboxyl intermediates. For example, the Ullmann reaction or Suzuki-Miyaura coupling (for aromatic systems) can be employed to introduce the carboxyprop-2-enamido group . Optimization includes adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural conformation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm functional group integration and stereochemistry. For example, the enamide proton resonates near δ 6.5–7.0 ppm .

- HPLC-MS : Quantifies purity and detects byproducts using reverse-phase C18 columns with UV detection at 254 nm .

- FT-IR : Identifies carboxyl (1700–1720 cm) and amide (1650 cm) stretches .

Q. How can crystallographic data be obtained and refined for structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or WinGX refines atomic coordinates and thermal parameters. Data collection at low temperatures (100 K) minimizes disorder. For example, the ORTEP-3 GUI visualizes anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) aid in predicting electronic properties and reaction pathways?

- Methodological Answer : DFT (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy errors <2.4 kcal/mol) . Solvent effects are modeled via COSMO or SMD. Software like Gaussian or ORCA generates electrostatic potential maps for nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Dose-Response Curves : Validate activity thresholds using IC assays with triplicate measurements.

- Structural Analog Comparison : Compare binding modes via molecular docking (e.g., AutoDock Vina ) to identify critical residues (e.g., cytochrome P450 interactions ).

- Meta-Analysis : Cross-reference datasets in PubChem or CAS Common Chemistry to assess assay conditions (e.g., pH, co-solvents) that influence results .

Q. What are effective approaches for analyzing non-covalent interactions (e.g., hydrogen bonding, π-stacking) in crystal structures?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., O–H···N hydrogen bonds) using CrystalExplorer .

- Energy Frameworks : Visualize stabilizing interactions (e.g., dispersion vs. electrostatic) in Mercury .

- Multipole Refinement : High-resolution data (<0.8 Å) resolves electron density distortions via SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.